Pki-166

Catalog No.
S539838
CAS No.
187724-61-4
M.F
C20H18N4O
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pki-166

CAS Number

187724-61-4

Product Name

Pki-166

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1

InChI Key

XRYJULCDUUATMC-CYBMUJFWSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

4-(4-((1-phenylethyl)amino)-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-phenol, R-, 4-phenethylamino-6-(yderoxyl)phenyl-7H-pyrrolo(2,3-d)pyrimidine, CGP 75166, CGP-75166, CGP75166, PKI 166, PKI-166, PKI166

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O

Description

The exact mass of the compound 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol is 330.1481 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibitor

One of the primary areas of research for PKI-166 has been its potential as a kinase inhibitor. Kinases are a group of enzymes involved in regulating many cellular processes. PKI-166 has been shown to inhibit the activity of several kinases, including protein kinase A (PKA) [].

However, the selectivity of PKI-166 for PKA is debated. Some studies suggest it may have off-target effects on other kinases, limiting its usefulness as a specific PKA inhibitor [].

EGFR Inhibitor

Another area of research has explored PKI-166 as a potential inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a protein involved in cell growth and proliferation. Abnormal EGFR signaling can contribute to the development and progression of some cancers [].

Studies have shown that PKI-166 can inhibit EGFR activity and suppress the growth of cancer cells in vitro []. However, further research is needed to determine its efficacy and safety in vivo (within a living organism).

Pki-166 is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase, classified under the pyrrolo-pyrimidine derivatives. Its chemical formula is C20H18N4OC_{20}H_{18}N_{4}O and it is recognized for its ability to inhibit the phosphorylation of epidermal growth factor receptor in various cancer cell lines, particularly pancreatic cancer cells . The compound exhibits high selectivity, with an inhibitory concentration (IC50) in the low nanomolar range, specifically around 0.7 nM .

Primarily related to its function as a kinase inhibitor. The inhibition mechanism involves the binding of Pki-166 to the ATP-binding site of the epidermal growth factor receptor, effectively blocking the phosphorylation process that is crucial for signal transduction in cancer cells . The synthesis of Pki-166 involves multiple steps, including:

  • Formation of Bicyclic Nitrogen Heterocycles: This is achieved through ring-closing reactions involving aryl halides and amines.
  • Substitution Reactions: Utilizing nucleophilic substitutions to introduce various functional groups that enhance its biological activity
    1
    .

Pki-166 demonstrates significant biological activity as an epidermal growth factor receptor tyrosine kinase inhibitor. It has been shown to:

  • Inhibit cell proliferation in pancreatic cancer models.
  • Enhance cytotoxicity when combined with other chemotherapeutic agents.
  • Prevent phosphorylation of epidermal growth factor receptor induced by epidermal growth factor in a concentration-dependent manner .

The compound's selectivity for the epidermal growth factor receptor over other kinases contributes to its potential therapeutic applications in treating cancers characterized by aberrant signaling through this pathway.

The synthesis of Pki-166 can be outlined in several key steps:

  • Retrosynthetic Analysis: Identifying key structural features and breaking down the molecule into simpler precursors.
  • Construction of Heterocycles: Using starting materials such as 2-chloropyridine and 1-phenylethylamine to form the bicyclic structure through nucleophilic substitution reactions.
  • Functional Group Modifications: Protecting sensitive groups during synthesis and later deprotecting them to yield the final product
    1
    .

These methods highlight the complexity involved in synthesizing Pki-166 while ensuring high purity and yield.

Pki-166 has potential applications primarily in oncology due to its ability to inhibit the epidermal growth factor receptor. Its applications include:

  • Cancer Treatment: Particularly in solid tumors such as pancreatic cancer, where EGFR plays a significant role in tumor progression.
  • Research Tool: Used in laboratory settings to study EGFR signaling pathways and their implications in cancer biology .

Pki-166 shares structural and functional similarities with several other compounds that target tyrosine kinases. Here are some notable examples:

Compound NameChemical StructureSelectivityIC50 (nM)
GefitinibEGFR InhibitorHigh5
ErlotinibEGFR InhibitorHigh10
LapatinibEGFR/HER2 InhibitorModerate20
AfatinibEGFR InhibitorVery High1

Uniqueness of Pki-166

Pki-166 stands out due to its exceptionally low IC50 value (0.7 nM), indicating a stronger potency compared to similar compounds like gefitinib and erlotinib. Additionally, its unique bicyclic nitrogen heterocycle structure contributes to its specificity towards the epidermal growth factor receptor, making it a promising candidate for further development in cancer therapy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

330.14806121 g/mol

Monoisotopic Mass

330.14806121 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RIE5HW38P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

PKI166

Dates

Modify: 2023-08-15
1: Hoekstra R, Dumez H, Eskens FA, van der Gaast A, Planting AS, de Heus G, Sizer KC, Ravera C, Vaidyanathan S, Bucana C, Fidler IJ, van Oosterom AT, Verweij J. Phase I and pharmacologic study of PKI166, an epidermal growth factor receptor tyrosine kinase inhibitor, in patients with advanced solid malignancies. Clin Cancer Res. 2005 Oct 1;11(19 Pt 1):6908-15. PubMed PMID: 16203782.
2: Takada T, Weiss HM, Kretz O, Gross G, Sugiyama Y. Hepatic transport of PKI166, an epidermal growth factor receptor kinase inhibitor of the pyrrolo-pyrimidine class, and its main metabolite, ACU154. Drug Metab Dispos. 2004 Nov;32(11):1272-8. Epub 2004 Jul 27. PubMed PMID: 15280219.

Explore Compound Types